(2,4-Dichloro-1,3-thiazol-5-yl)methyl thiocyanate
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Overview
Description
(2,4-Dichloro-1,3-thiazol-5-yl)methyl thiocyanate is a versatile chemical compound known for its complex structure and diverse applications. This compound is characterized by the presence of a thiazole ring substituted with chlorine atoms and a thiocyanate group, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichloro-1,3-thiazol-5-yl)methyl thiocyanate typically involves the reaction of 2,4-dichloro-1,3-thiazole with thiocyanate sources under controlled conditions. One common method includes the use of thiocyanate salts such as potassium thiocyanate in the presence of a suitable solvent and catalyst. The reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to optimize yield and purity. Post-reaction, the product is purified using techniques such as crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichloro-1,3-thiazol-5-yl)methyl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the thiazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The thiocyanate group can participate in redox reactions, leading to the formation of different sulfur-containing compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium hydroxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted thiazoles, thiourea derivatives, and other sulfur-containing compounds.
Scientific Research Applications
(2,4-Dichloro-1,3-thiazol-5-yl)methyl thiocyanate finds applications in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of (2,4-Dichloro-1,3-thiazol-5-yl)methyl thiocyanate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Another thiazole-containing compound with anticancer properties.
Patellamide A: A natural product with a thiazole ring, known for its biological activity.
Uniqueness
What sets (2,4-Dichloro-1,3-thiazol-5-yl)methyl thiocyanate apart is its unique combination of a thiazole ring with chlorine and thiocyanate groups. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(2,4-dichloro-1,3-thiazol-5-yl)methyl thiocyanate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2S2/c6-4-3(1-10-2-8)11-5(7)9-4/h1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVFYZXSNMGPKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(N=C(S1)Cl)Cl)SC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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